2-Chloro-4-(cyclopropylmethoxy)benzoic acid

Übersicht

Beschreibung

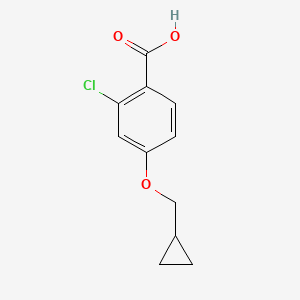

2-Chloro-4-(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C11H11ClO3. It is characterized by the presence of a chloro group at the second position and a cyclopropylmethoxy group at the fourth position on the benzoic acid ring. This compound is typically a white to brown solid and is used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Step 2: Oxidation of Methyl Group to Carboxylic Acid

-

Reaction : Oxidation of a methyl-substituted precursor (e.g., 2-chloro-4-(cyclopropylmethoxy)toluene) to the corresponding benzoic acid.

-

Conditions :

Table 1: Key Reaction Parameters for Synthesis

| Parameter | Conditions/Values | Source |

|---|---|---|

| Base for substitution | NaH/KH in DMAc | |

| Oxidation catalyst | CuI (0.05–0.1 mol ratio) | |

| Reaction temperature | 140–200°C (oxidation step) | |

| Yield | 82–92% (substitution step) |

Esterification

-

Reaction : The carboxylic acid group reacts with alcohols to form esters.

-

Conditions :

-

Acid catalyst (e.g., H₂SO₄) or coupling agents (e.g., DCC).

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amidation

-

Reaction : Formation of amides via reaction with amines.

-

Conditions :

-

Activators: EDCl/HOBt or carbodiimides.

-

Solvent: DMF or acetonitrile.

-

Table 2: Common Derivatives and Their Applications

| Derivative Type | Reagents Used | Application |

|---|---|---|

| Methyl ester | Methanol, H₂SO₄ | Intermediate for herbicides |

| Primary amide | Ammonia, EDCl | Bioactive compound synthesis |

Substitution Reactions

The chlorine atom at the ortho position is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

-

Reagents : Amines, alkoxides, or thiols.

-

Conditions :

-

High temperature (120–150°C).

-

Polar solvents (e.g., DMSO or DMF).

-

Example Reaction :

Stability and Side Reactions

-

Hydrolysis of Cyclopropylmethoxy Group :

-

Decarboxylation :

Table 3: Stability Data

| Condition | Observation | Source |

|---|---|---|

| pH < 2 or pH > 12 | Ether bond hydrolysis | |

| Temperature > 200°C | Decarboxylation |

Key Findings from Research

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

1.1 Role as a Pharmaceutical Intermediate

2-Chloro-4-(cyclopropylmethoxy)benzoic acid serves as a precursor for synthesizing several pharmaceutical compounds, notably those targeting respiratory diseases. Its derivatives are involved in the production of PDE4 inhibitors, which are crucial in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma. Specifically, compounds derived from this acid exhibit anti-inflammatory properties by inhibiting the PDE4 enzyme, which plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells .

1.2 Synthesis of Roflumilast

One notable application is its use in synthesizing Roflumilast, a selective PDE4 inhibitor. The synthetic route involves several steps where this compound is converted into various intermediates before arriving at the final product. The process emphasizes high yields and purity, making it suitable for large-scale production .

Case Studies and Research Findings

3.1 Clinical Studies on PDE4 Inhibitors

Research has demonstrated that PDE4 inhibitors derived from this compound can significantly improve lung function in patients with COPD. A study indicated that these compounds not only enhance airflow but also reduce the frequency of exacerbations related to respiratory diseases .

3.2 Preclinical Studies

Preclinical studies have shown promising results regarding the safety and efficacy of PDE4 inhibitors synthesized from this compound. Animal models have been used to evaluate the pharmacokinetics and pharmacodynamics, confirming that these compounds effectively reduce inflammation without significant side effects typically associated with non-selective PDE inhibitors .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets. The chloro group and the cyclopropylmethoxy group contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-2-methylbenzoic acid: Similar in structure but with a methyl group instead of a cyclopropylmethoxy group.

2-Chloro-3,4-dimethoxybenzoic acid: Contains two methoxy groups instead of a cyclopropylmethoxy group.

2-Chloro-4-methoxybenzoic acid: Similar but with a single methoxy group.

Uniqueness

2-Chloro-4-(cyclopropylmethoxy)benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Biologische Aktivität

Overview

2-Chloro-4-(cyclopropylmethoxy)benzoic acid (CPCBA) is an organic compound with the molecular formula C₁₁H₁₁ClO₃. This compound is characterized by a chloro group at the second position and a cyclopropylmethoxy group at the fourth position on the benzoic acid ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research.

- Molecular Weight : 224.66 g/mol

- Appearance : White to brown solid

- Solubility : Soluble in organic solvents, limited solubility in water

CPCBA exhibits its biological activity through interactions with specific molecular targets, primarily enzymes and receptors. The presence of the chloro and cyclopropylmethoxy groups enhances its reactivity and binding affinity, potentially leading to inhibition of certain biological pathways. The exact mechanisms can vary based on the specific biological context.

Antimicrobial Properties

Research indicates that CPCBA has significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In studies involving Caenorhabditis elegans and Galleria mellonella, CPCBA demonstrated a reduction in infection severity caused by MRSA, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

CPCBA has shown promise in reducing inflammation, likely through its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Potential

Preliminary studies have indicated that CPCBA may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Antimicrobial Activity : A study assessed the efficacy of CPCBA against MRSA using a multi-host approach. The compound reduced infection severity in both C. elegans and G. mellonella, confirming its low toxicity and effectiveness as an antibacterial agent .

- Anti-inflammatory Research : In a model of asthma, CPCBA was shown to inhibit the release of inflammatory mediators from immune cells, suggesting its potential role in managing respiratory diseases .

- Cancer Cell Line Studies : CPCBA was tested on various cancer cell lines, revealing its ability to induce cell cycle arrest and apoptosis, warranting further exploration into its mechanisms and potential therapeutic applications .

Comparative Analysis with Similar Compounds

A comparison of CPCBA with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Chloro-2-methylbenzoic acid | Methyl group instead of cyclopropylmethoxy | Limited antimicrobial activity |

| 2-Chloro-3,4-dimethoxybenzoic acid | Two methoxy groups | Enhanced anti-inflammatory effects |

| 2-Chloro-4-methoxybenzoic acid | Single methoxy group | Moderate anticancer activity |

CPCBA's distinct cyclopropylmethoxy group contributes to its enhanced biological activities compared to these similar compounds.

Eigenschaften

IUPAC Name |

2-chloro-4-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASUFPFYKBHCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.